molecular formula C7H4BrClO B066733 2-Bromo-5-chlorobenzaldehyde CAS No. 174265-12-4

2-Bromo-5-chlorobenzaldehyde

Cat. No. B066733
M. Wt: 219.46 g/mol
InChI Key: IIISHLMCTDMUHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzaldehydes, such as 2-Bromo-5-chlorobenzaldehyde, typically involves halogenation reactions where halides are introduced into specific positions on the benzene ring. These reactions can be guided by directing groups or through controlled conditions to achieve the desired substitution pattern. While specific synthesis routes for 2-Bromo-5-chlorobenzaldehyde are not detailed in the provided literature, methods like the Friedel-Crafts acylation followed by halogenation or direct halogenation of pre-existing benzaldehyde compounds are common practices in synthesizing such derivatives.

Molecular Structure Analysis

The molecular structure of halogenated compounds like 2-Bromo-5-chlorobenzaldehyde is influenced by the presence of halogen atoms, which can affect the electronic distribution and steric hindrance within the molecule. Electron-diffraction studies of similar molecules have highlighted the impact of halogen substitution on molecular geometry, including bond lengths and angles, suggesting a significant role of halogen atoms in dictating the structural parameters of these compounds (Schāfer, Samdal, & Hedberg, 1976).

Chemical Reactions and Properties

Halogenated benzaldehydes participate in various chemical reactions, leveraging the reactive aldehyde group and the halogen atoms' ability to undergo nucleophilic substitution reactions. They are key intermediates in forming Schiff bases, heterocycles, and in cross-coupling reactions which are foundational in synthesizing complex organic molecules. For instance, compounds synthesized from halogenated benzaldehydes have shown to form structures with significant antibacterial activity, highlighting the chemical utility of such derivatives (Li, 2009).

Scientific Research Applications

Application 1: Spectroscopic Techniques

  • Summary of the Application : 2-Bromo-5-chlorobenzaldehyde has been used in the study of infrared (IR) spectroscopy, a common spectroscopic technique for characterizing compound and solvent interactions .
  • Methods of Application : Experimental and theoretical spectral investigation and conformational analysis of 2-bromo-5-chlorobenzaldehyde were performed by IR spectroscopy and density functional theory (DFT). The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were also investigated .
  • Results or Outcomes : The scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect .

Application 2: Intermediate in Organic Syntheses

  • Summary of the Application : 2-Bromo-5-chlorobenzaldehyde is used as an intermediate in organic syntheses .
  • Results or Outcomes : The outcomes of using 2-Bromo-5-chlorobenzaldehyde as an intermediate in organic syntheses would also depend on the specific synthesis being performed. The sources did not provide specific outcomes for this application .

Safety And Hazards

The safety data sheet for 2-Bromo-5-chlorobenzaldehyde indicates that it is a combustible liquid and may cause skin and eye irritation . It may also be harmful if inhaled and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-bromo-5-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIISHLMCTDMUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572312
Record name 2-Bromo-5-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chlorobenzaldehyde

CAS RN

174265-12-4
Record name 2-Bromo-5-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-chlorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the solution of 2-bromo-5-chlorotoluene (25 g) in acetic anhydride (100 ml) and sulfuric acid (20 ml) was added dropwise chromium(VI) oxide (36.5 g) in acetic anhydride (200 ml) for 3 hours at -15° C. The mixture was stirred for 1 hour at -5° C. and then poured into ice-cooled water, and extracted with ether. The organic layer was washed with water and saturated sodium chloride solution, and dried over anhydrous sodium sulfate. After removal of the solvent under reduced pressure, the residue was suspended in ethanol (100 ml) and 3N-HCl (200 ml) and refluxed for 1 hour. After removal of the solvent, water was added to the residue, and extracted with ether.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
36.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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